5-ethyl-1,3-dioxane-5-carboxylic Acid 5-ethyl-1,3-dioxane-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 26271-43-2
VCID: VC3930479
InChI: InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9)
SMILES: CCC1(COCOC1)C(=O)O
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

5-ethyl-1,3-dioxane-5-carboxylic Acid

CAS No.: 26271-43-2

Cat. No.: VC3930479

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-1,3-dioxane-5-carboxylic Acid - 26271-43-2

Specification

CAS No. 26271-43-2
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name 5-ethyl-1,3-dioxane-5-carboxylic acid
Standard InChI InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9)
Standard InChI Key FVXGELAKGGRRIC-UHFFFAOYSA-N
SMILES CCC1(COCOC1)C(=O)O
Canonical SMILES CCC1(COCOC1)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 5-ethyl-1,3-dioxane-5-carboxylic acid consists of a 1,3-dioxane ring—a six-membered heterocycle containing two oxygen atoms at the 1- and 3-positions. At the 5-position of the ring, an ethyl group (-CH₂CH₃) and a carboxylic acid group (-COOH) are bonded to the same carbon atom, creating a sterically crowded environment. This arrangement is reflected in its SMILES notation (CCC1(COCOC1)C(=O)O), which encodes the connectivity of atoms .

The InChI identifier (InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9)) further delineates the stereochemical and functional group relationships . The planar carboxylic acid group introduces polarity, while the ethyl substituent contributes hydrophobic character, creating a bifunctional molecule with potential for diverse chemical interactions.

Physicochemical Properties

Molecular Formula and Weight

The molecular formula C₇H₁₂O₄ corresponds to a molecular weight of 160.17 g/mol. The compound’s mass-to-charge ratio (m/z) for common adducts, such as [M+H]⁺ (161.08084) and [M-H]⁻ (159.06628), has been predicted using mass spectrometry simulations .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) predictions for various adducts are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺161.08084132.7
[M+Na]⁺183.06278142.4
[M+NH₄]⁺178.10738141.2
[M+K]⁺199.03672137.4
[M-H]⁻159.06628135.2
[M+Na-2H]⁻181.04823137.0

These values indicate that sodium adducts exhibit larger collision cross sections due to increased ionic radius and solvation effects .

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar ethyl substituent. Using the LogP (octanol-water partition coefficient) prediction tool in PubChem, an estimated LogP of 0.85 suggests moderate hydrophobicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Aqueous solubility is likely limited but may improve under basic conditions due to deprotonation of the carboxylic acid.

Synthetic Routes and Reactivity

Proposed Synthesis Pathways

While no explicit synthetic protocols for 5-ethyl-1,3-dioxane-5-carboxylic acid are documented, analogous compounds are typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes. A plausible route involves:

  • Condensation: Reacting 5-ethyl-1,3-dioxane-5-methanol with a oxidizing agent to convert the hydroxyl group to a carboxylic acid.

  • Oxidation: Using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under controlled conditions to avoid over-oxidation .

Reactivity Profile

The carboxylic acid group enables typical reactions such as:

  • Esterification: Formation of esters with alcohols under acidic catalysis.

  • Amide Coupling: Reaction with amines using carbodiimide reagents.

  • Decarboxylation: Thermal decomposition to release CO₂, yielding 5-ethyl-1,3-dioxane.

The ether linkages in the dioxane ring are generally resistant to hydrolysis under neutral conditions but may cleave in strongly acidic or basic environments.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy: Expected peaks include:

  • O-H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).

  • C=O stretch: 1680–1720 cm⁻¹.

  • C-O-C stretch (dioxane ring): 1100–1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for ethyl group protons (δ 0.8–1.5 ppm), dioxane ring protons (δ 3.5–4.5 ppm), and carboxylic acid proton (δ 12–13 ppm).

  • ¹³C NMR: Carboxylic acid carbon (δ 170–180 ppm), dioxane ring carbons (δ 60–80 ppm), ethyl carbons (δ 10–25 ppm).

Mass Spectrometry Fragmentation

Fragmentation patterns for the [M+H]⁺ ion (m/z 161.08) likely include:

  • Loss of H₂O (18 Da): m/z 143.07.

  • Loss of CO₂ (44 Da): m/z 117.07.

  • Cleavage of the dioxane ring: m/z 85.03 (C₃H₅O₂⁺).

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